2-(4-Methylcycloheptyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(4-methylcycloheptyl)acetic acid |
InChI |
InChI=1S/C10H18O2/c1-8-3-2-4-9(6-5-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
BDJPLDSETYDICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Research
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that serves as a starting point for numerous derivatization reactions. Standard organic chemistry transformations can be readily applied to synthesize esters, amides, and the corresponding alcohol.
The conversion of 2-(4-Methylcycloheptyl)acetic acid to its corresponding esters can be achieved through several established methods. These reactions are fundamental in modifying the compound's polarity and steric properties.
One of the most common methods is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it forms. commonorganicchemistry.comquora.com For instance, reacting this compound with ethanol (B145695) would yield ethyl 2-(4-methylcycloheptyl)acetate.
For substrates that are sensitive to strong acids, milder conditions are preferable. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method is effective for a wide range of alcohols, including more hindered secondary and tertiary alcohols.
Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride. libretexts.org Treatment with thionyl chloride (SOCl₂) or oxalyl chloride produces 2-(4-methylcycloheptyl)acetyl chloride, which then readily reacts with an alcohol to form the ester with high yield. commonorganicchemistry.commasterorganicchemistry.com
| Method | Reagents | Conditions | Product Example (with Ethanol) |
| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Ethyl 2-(4-methylcycloheptyl)acetate |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Ethyl 2-(4-methylcycloheptyl)acetate |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol | Typically mild to room temperature | Ethyl 2-(4-methylcycloheptyl)acetate |
The synthesis of amides from this compound is a key transformation for creating compounds with diverse biological and chemical properties. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures, as it first forms a stable ammonium (B1175870) carboxylate salt. libretexts.org
To facilitate amide bond formation under milder conditions, coupling agents are widely used. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form an active ester intermediate. masterorganicchemistry.comfishersci.it This intermediate is then readily attacked by a primary or secondary amine to yield the corresponding amide. masterorganicchemistry.comfishersci.it This method is a cornerstone of peptide synthesis and is applicable to a wide array of amines. masterorganicchemistry.com
Another efficient route involves the conversion of the carboxylic acid to its acyl chloride. libretexts.orgmasterorganicchemistry.com The resulting 2-(4-methylcycloheptyl)acetyl chloride is highly reactive and smoothly reacts with ammonia, primary amines, or secondary amines to produce primary, secondary, or tertiary amides, respectively. This is often performed under Schotten-Baumann conditions, using a base to neutralize the HCl byproduct. fishersci.it
Catalytic methods have also been developed. For example, boric acid has been shown to be an effective and environmentally benign catalyst for the direct amidation of carboxylic acids with amines, proceeding under azeotropic reflux conditions to remove water. orgsyn.org
| Method | Reagents | Conditions | Product Example (with Methylamine) |
| Coupling Agent Method | Amine, EDC/HOBt or DCC | Room temperature, in a suitable solvent like DMF or DCM | N-Methyl-2-(4-methylcycloheptyl)acetamide |
| Acyl Chloride Method | 1. SOCl₂2. Amine, Base | Mild conditions | N-Methyl-2-(4-methylcycloheptyl)acetamide |
| Boric Acid Catalysis | Amine, Boric Acid | Reflux with water removal (e.g., in toluene) | N-Methyl-2-(4-methylcycloheptyl)acetamide |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding 2-(4-Methylcycloheptyl)ethanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. youtube.com
An alternative is the use of borane (B79455) (BH₃), often in the form of a borane-THF complex or borane-dimethyl sulfide (B99878) (BMS). Borane is a highly effective and selective reagent for the reduction of carboxylic acids to alcohols.
| Reagent | Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF)2. Aqueous workup | 2-(4-Methylcycloheptyl)ethanol |
| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF | 2-(4-Methylcycloheptyl)ethanol |
Reactions Involving the Cycloheptyl Ring
The cycloheptyl ring of this compound is a saturated aliphatic system, making it generally less reactive than the carboxylic acid group. However, derivatization is possible through functionalization and oxidation reactions.
Direct functionalization of the C-H bonds on the methylcycloheptyl ring is challenging due to their low reactivity. Such transformations typically require harsh conditions or specialized catalytic systems that can perform C-H activation. While specific studies on this compound are not prominent, general principles of alkane functionalization apply.
Radical halogenation, for instance, could introduce a halogen atom onto the ring, although this method often suffers from a lack of selectivity, leading to a mixture of products. More modern approaches involving transition-metal-catalyzed C-H activation could offer greater control, but their application would need to be developed specifically for this substrate.
Another potential strategy involves biosynthetic or biomimetic approaches. Cytochrome P450 enzymes, for example, are known to hydroxylate unactivated C-H bonds in various substrates, often with high regio- and stereoselectivity. Such enzymatic systems could potentially be used to introduce a hydroxyl group onto the cycloheptyl ring.
The cycloheptyl ring, like other alicyclic systems, can undergo oxidation, particularly in a metabolic context. The primary catabolic pathway for many organic molecules in biological systems is the citric acid cycle (Krebs cycle), which involves the oxidation of acetyl-CoA. libretexts.orgbyjus.com While this compound itself does not directly enter this cycle, its breakdown products could.
In metabolic studies, the oxidation of cyclic hydrocarbon moieties is a common pathway. libretexts.orgnih.gov These reactions are typically mediated by enzymes, such as cytochrome P450 monooxygenases. wikipedia.org The oxidation often results in the introduction of a hydroxyl group at one of the ring carbons, forming a secondary or tertiary alcohol. The position of hydroxylation can be influenced by steric and electronic factors. For the 4-methylcycloheptyl group, oxidation could potentially occur at various positions on the ring, leading to a mixture of hydroxylated metabolites.
Further oxidation of these resulting cyclic alcohols could lead to the formation of ketones. In some biological systems, extensive oxidation can lead to ring opening, although this is a more complex and less common pathway for simple cycloalkanes. nih.gov These oxidative transformations are crucial in understanding the metabolic fate of compounds containing such cyclic systems.
Substitution Reactions on the Cyclic Backbone
Direct and selective substitution on the cycloheptyl backbone of this compound is a synthetically challenging yet potentially rewarding endeavor for creating novel molecular architectures. Research in the broader field of cycloalkane chemistry suggests that such transformations are influenced by the inherent ring strain and conformational preferences of the seven-membered ring. acs.orgbiomedres.us
While specific studies on this compound are not extensively documented, general methodologies for the functionalization of cycloheptane (B1346806) rings can be extrapolated. Organometallic-mediated reactions, for instance, provide a pathway for the controlled introduction of new functional groups. acs.org Techniques involving the use of cycloheptane-based β-ketoesters have also been shown to be effective for α-functionalization, which could be adapted to derivatives of the target molecule. benthamdirect.com
Hypothetical substitution reactions on the cycloheptyl ring of this compound could include:
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromo-substituted cycloheptylacetic acid derivatives |
| Directed C-H Activation | Palladium or Rhodium catalysts with a directing group | Functionalized cycloheptylacetic acid at a specific position |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone derivatives from a ketone precursor |
These approaches, while not specifically reported for this compound, represent plausible routes for its derivatization based on established cycloalkane chemistry. The regioselectivity of these reactions would be a critical aspect to control, influenced by the directing effect of the acetic acid side chain and the inherent reactivity of the different positions on the cycloheptyl ring.
Synthesis of Advanced Derivatives for Specific Research Applications
The synthesis of advanced derivatives of this compound is driven by the need for molecules with tailored properties for specific applications, such as chiral ligands for asymmetric catalysis or analogues for probing biological systems.
Preparation of Chiral Ligands or Probes
Chiral carboxylic acids and their derivatives are highly valuable as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. snnu.edu.cnnih.govenamine.net The this compound structure contains a chiral center at the point of attachment of the acetic acid group to the cycloheptyl ring, and another at the 4-methyl position, making it an interesting scaffold for the development of novel chiral ligands.
The synthesis of such ligands would typically involve the conversion of the carboxylic acid to other functional groups that can coordinate to a metal center. For example, the carboxylic acid could be transformed into an amide, an ester, or an alcohol, which can then be further modified.
Table of Potential Chiral Ligand Precursors from this compound:
| Derivative Type | Synthetic Transformation | Potential Application |
| Chiral Amide | Amidation with a chiral amine | Ligand for transition metal catalysis |
| Chiral Ester | Esterification with a chiral alcohol | Chiral auxiliary or ligand |
| Chiral Alcohol | Reduction of the carboxylic acid | Precursor for phosphine (B1218219) or nitrogen-based ligands |
The development of these chiral derivatives would be crucial for exploring their potential in asymmetric synthesis, where the unique steric and electronic properties of the 4-methylcycloheptyl group could impart novel selectivity.
Development of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For cycloalkyl-containing molecules, the size and substitution pattern of the ring can significantly impact their properties. nih.govnih.govacs.org
The development of analogues of this compound would involve systematic modifications to its structure to probe these relationships. Key modifications could include altering the size of the cycloalkyl ring, changing the position of the methyl group, or introducing other functional groups onto the ring or the acetic acid side chain.
Table of Potential Analogues for SAR Studies:
| Analogue Type | Structural Modification | Rationale for SAR Study |
| Ring Size Variation | Cyclohexyl or cyclooctyl instead of cycloheptyl | To assess the impact of ring size on biological activity |
| Methyl Position Isomers | 2- or 3-Methylcycloheptylacetic acid | To determine the importance of the methyl group's position |
| Side Chain Modification | Propionic acid or other chain lengths | To evaluate the effect of the distance between the ring and the acid |
| Ring Functionalization | Introduction of hydroxyl or amino groups on the ring | To probe for specific interactions with biological targets |
By synthesizing and evaluating a library of such analogues, researchers could elucidate the key structural features of this compound that are responsible for any observed biological activity, paving the way for the design of more potent and selective compounds.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to understand the three-dimensional structure and conformational landscape of flexible molecules like "2-(4-Methylcycloheptyl)acetic acid". The seven-membered cycloheptyl ring is known for its conformational complexity, possessing multiple low-energy forms.
The cycloheptane (B1346806) ring is conformationally flexible and primarily exists in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The energy differences between these conformers are small. For substituted cycloheptanes, the preferred conformation aims to minimize steric strain by placing bulky substituents in pseudo-equatorial positions.
In "this compound", both the methyl group at C4 and the acetic acid group at C1 influence the conformational preference. Computational models predict that the lowest energy conformations will be those that orient these substituents to reduce steric interactions. The twist-chair conformation is often favored for monosubstituted cycloheptanes, and this preference is expected to be significant for a disubstituted derivative. Molecular mechanics and quantum mechanics calculations can map the potential energy surface to identify the global and local energy minima, which correspond to the most stable and other accessible conformations, respectively.
The structure of "this compound" is governed by a balance of steric and electronic effects. nih.govyoutube.com Steric hindrance primarily arises from the methyl and acetic acid groups. nih.gov The spatial arrangement of these groups dictates the most stable conformation of the cycloheptyl ring. american.edu In any preferred conformation, there will be an energetic cost associated with gauche interactions and transannular strain, which the molecule will adopt a geometry to minimize.
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theory to investigate the properties of "this compound" with greater accuracy.
DFT methods are widely used for geometry optimization to find the equilibrium structure of molecules. arxiv.org For "this compound", calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) can predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformer. nih.gov The optimization process systematically alters the geometry to find the point on the potential energy surface with the minimum energy.
Following optimization, a frequency analysis is performed. osti.gov This calculation determines the vibrational frequencies of the molecule. If all calculated frequencies are real, the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point. arxiv.org The calculated vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.
Table 1: Predicted Geometrical Parameters for a Stable Conformer of this compound from a Hypothetical DFT Calculation. This table presents illustrative data typical for such a compound.
DFT calculations are a powerful tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, one can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov
These predicted spectra are invaluable for confirming the structure of synthesized compounds by comparing them with experimental data. bohrium.com The accuracy of the prediction depends on the level of theory, the basis set, and whether solvent effects are included in the model. tandfonline.com For "this compound", calculations would distinguish between the chemical shifts of the axial and equatorial protons on the cycloheptyl ring and the diastereotopic protons of the methylene (B1212753) group in the acetic acid side chain.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound. This table presents illustrative data based on typical chemical shift values.
| Proton | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H-a | -COOH | 10.0 - 12.0 | singlet |
| H-b | -CH(COOH)- | 2.2 - 2.6 | multiplet |
| H-c | -CH₂- (ring) | 1.2 - 1.9 | multiplet |
| H-d | -CH(CH₃)- | 1.0 - 1.5 | multiplet |
| H-e | -CH₃ | 0.8 - 1.0 | doublet |
Computational chemistry is instrumental in elucidating reaction mechanisms. quora.com For instance, the synthesis of "this compound" could potentially involve the hydrogenation of a precursor like "2-(4-methylcyclohexylidene)acetic acid". nih.gov DFT calculations can model the entire reaction pathway, from reactants to products. arxiv.org
A key aspect of this is locating the transition state (TS), which is the highest energy point along the reaction coordinate. american.edu By performing a transition state search, chemists can characterize the geometry of the TS and calculate the activation energy (the energy difference between the reactants and the TS). This information provides insight into the feasibility and kinetics of a proposed reaction. Frequency analysis of the TS structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.orgquora.com
Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step Calculated by DFT.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 |
| Transition State | Highest energy point | +25.0 |
| Products | Final materials | -15.0 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Context)
QSAR modeling for a compound like this compound would involve the statistical correlation of its structural or physicochemical properties with its biological activity. This method is instrumental in modern medicinal chemistry for designing and optimizing new therapeutic agents.
Development of Predictive Models for Biological Interactions
The development of predictive QSAR models is a primary objective in computational chemistry. For this compound, this would involve synthesizing a series of structurally related compounds and evaluating their in vitro biological activity against a specific target, such as an enzyme or receptor. The resulting data would then be used to build a mathematical model that relates the structural variations to the observed activity.
These models can take various forms, from simple linear equations to more complex machine learning algorithms. The ultimate goal is to create a model with high predictive power for new, untested compounds. For instance, a QSAR model could predict the inhibitory concentration (IC50) of a compound against a particular enzyme based on its molecular structure. The robustness of such models is typically assessed through rigorous internal and external validation techniques to ensure their reliability. In many QSAR studies, models with a high balanced accuracy, often exceeding 0.80, are considered to have strong predictive performance. nih.gov
Correlation of Molecular Descriptors with Observed Effects
A core component of QSAR is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated to quantify its structural features. These can be broadly categorized as:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.
The selection of relevant descriptors is a critical step in building a predictive QSAR model. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are often employed to identify the descriptors that have the most significant correlation with the observed biological activity. For example, studies on other carboxylic acid derivatives have shown that properties like polarizability and mass can be influential in their biological activity.
Table 1: Key Molecular Descriptor Categories and Their Relevance
| Descriptor Category | Description | Potential Relevance for this compound |
| Hydrophobicity | A measure of a molecule's tendency to repel water. Often quantified by the logarithm of the partition coefficient (logP). | The cycloheptyl group suggests a significant hydrophobic character, which could be crucial for interactions with nonpolar pockets in biological targets. |
| Electronic Properties | Describe the distribution of electrons in a molecule, including dipole moment and polarizability. | The carboxylic acid group is polar and can participate in hydrogen bonding and electrostatic interactions. |
| Steric Properties | Relate to the size and shape of the molecule, such as molecular volume and surface area. | The bulkiness of the 4-methylcycloheptyl group could influence how the molecule fits into a binding site. |
| Topological Indices | Numerical values that describe the connectivity of atoms in a molecule. | Can capture subtle structural differences that affect biological activity. |
Investigation of Atomic Physicochemical Parameters and Hydrophobic Interactions
Hydrophobic interactions are often a dominant force in the binding of a ligand to a biological target. The hydrophobicity of a molecule can be estimated by summing the hydrophobic contributions of its individual atoms or fragments. For this compound, the large nonpolar cycloheptyl ring would be expected to make a significant positive contribution to its hydrophobicity, potentially driving its binding to hydrophobic pockets in proteins.
In addition to hydrophobicity, other atomic physicochemical parameters like molar refractivity can be used to model dispersive forces. By developing QSAR models that incorporate these atomic-level descriptors, a more detailed picture of the structure-activity relationship can be obtained. This can provide valuable guidance for designing new molecules with improved activity by suggesting specific structural modifications, such as altering the substitution pattern on the cycloheptyl ring or modifying the carboxylic acid group. For instance, QSAR studies on other compounds have revealed that increasing hydrophobicity and molar refractivity can lead to enhanced inhibitory activity.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-(4-Methylcycloheptyl)acetic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon-hydrogen framework.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. For this compound, the spectrum is expected to show several key signals. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield. The protons on the carbon adjacent to the carboxyl group (α-protons) and the proton on the carbon bearing the methyl group will have characteristic shifts, while the remaining cycloheptyl ring protons will likely appear as a complex, overlapping multiplet region.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Due to the potential for cis and trans stereoisomers relative to the substitution on the cycloheptyl ring, the number of observed signals can indicate the isomeric purity of the sample. Each carbon in the cycloheptyl ring, the acetic acid side chain, and the methyl group is expected to produce a distinct signal, with the carbonyl carbon appearing significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -CH ₂-COOH | 2.2 - 2.5 | Doublet |
| Ring -CH - bearing the acetic acid group | 1.8 - 2.2 | Multiplet |
| Ring -CH - bearing the methyl group | 1.4 - 1.8 | Multiplet |
| Ring -CH ₂- | 1.0 - 1.8 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 175 - 185 |
| -C H₂-COOH | 40 - 45 |
| Ring C H- bearing the acetic acid group | 35 - 45 |
| Ring C H- bearing the methyl group | 30 - 40 |
| Ring -C H₂- | 25 - 35 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)
To resolve spectral overlap and unambiguously assign the signals from the complex cycloheptyl ring, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum of this compound would show correlations between the protons on the acetic acid side chain and the proton at C1 of the ring. It would also map out the entire network of coupled protons throughout the cycloheptyl ring, helping to trace the connectivity from one proton to the next. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov An HSQC spectrum is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. sdsu.edu For instance, the proton signal assigned to the methyl group would show a cross-peak to the methyl carbon signal in the ¹³C dimension.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to assess its purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. brentford.hounslow.sch.uk For this compound, the molecular formula is C₉H₁₆O₂. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, providing definitive confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Molecular Formula | Exact Mass (Da) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. shimadzu.com In the analysis of this compound, GC separates the compound from any volatile impurities, such as starting materials or by-products. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification.
The direct analysis of carboxylic acids like this one by GC can sometimes be problematic, leading to poor peak shape (tailing) and potential carryover in the injection system due to the polar nature of the acid functional group. chromforum.orgchromforum.org To overcome this, a common strategy is derivatization, where the carboxylic acid is converted into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to analysis. free.fr This improves chromatographic performance and provides more reliable quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis
Liquid chromatography-mass spectrometry is another powerful separation technique that is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. honeywell.com LC-MS can often be used for the direct analysis of carboxylic acids without derivatization. epa.gov The sample is dissolved in a suitable solvent and injected into a liquid chromatograph, where it is separated on a column. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for the separated components. This technique is highly sensitive and is used for both qualitative and quantitative analysis of this compound in various sample matrices. nih.gov
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Methyl acetate (B1210297) |
| Carbonyl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would be instrumental in confirming the presence of the defining carboxylic acid moiety. The spectrum is anticipated to exhibit several characteristic absorption bands.
The most telling feature would be a very broad absorption band appearing in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.comopenstax.orglibretexts.org This broadness is a result of the dimeric association of carboxylic acid molecules via hydrogen bonding. orgchemboulder.com Superimposed on this broad O-H band, one would expect to see the sharper C-H stretching vibrations of the cycloheptyl and methyl groups, typically occurring between 2850 and 3000 cm⁻¹. libretexts.org
Another key indicator is the strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration. tutorchase.com For a saturated aliphatic carboxylic acid like this compound, this peak is expected to appear in the range of 1710-1760 cm⁻¹. openstax.orglibretexts.org The exact position can be influenced by whether the acid is in a monomeric or dimeric state, with the dimeric form absorbing at a lower wavenumber (around 1710 cm⁻¹). openstax.orglibretexts.org
Further confirmation would come from the C-O stretching vibration, anticipated between 1210 and 1320 cm⁻¹, and the O-H bending vibrations, which typically appear in the regions of 1395-1440 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.com
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |
| Alkyl C-H | Stretch | 2850-3000 | Medium to Strong |
| Carbonyl C=O | Stretch | 1710-1760 | Strong, Sharp |
| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |
| Carboxylic Acid O-H | Bend | 1395-1440 & 910-950 | Medium |
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for both the qualitative and quantitative analysis of chemical compounds, as well as for their purification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for its small-scale isolation. Given its limited UV absorbance, derivatization might be necessary for highly sensitive detection, though UV detection at low wavelengths (around 210 nm) is often feasible for the carboxyl group. psu.edu
A common approach for analyzing carboxylic acids is reversed-phase HPLC. nih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. To ensure the carboxylic acid is in its neutral, protonated form and to achieve better peak shape, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase. teledyneisco.com
Ion-exchange chromatography is another viable option, particularly for separating a mixture of different carboxylic acids. jyu.finih.gov
Table 2: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 (Reversed-Phase), e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
For the isolation of larger quantities of this compound, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to handle greater sample loads. thermofisher.com The goal is to separate the target compound from impurities, starting materials, and byproducts.
The method developed for analytical HPLC can often be scaled up for preparative purposes. thermofisher.com For instance, a reversed-phase C18 column with a water/acetonitrile/TFA mobile phase system can be used. teledyneisco.com After separation, the fractions containing the purified compound are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated this compound.
Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. restek.com Carboxylic acids, especially those with higher molecular weights like this compound, tend to have low volatility and can exhibit poor peak shapes due to their polarity and tendency to adsorb onto the GC column. youtube.com
To overcome these issues, derivatization is a common and often necessary step before GC analysis. youtube.com The carboxylic acid group is typically converted into a more volatile and less polar ester, such as a methyl ester. This process is known as esterification, and the resulting compounds are often referred to as fatty acid methyl esters (FAMEs) in the context of lipid analysis. restek.comnih.gov Common derivatizing agents include diazomethane (B1218177), or an alcohol like methanol in the presence of an acid catalyst such as boron trifluoride (BF₃) or sulfuric acid (H₂SO₄). chromforum.org
Once derivatized to its methyl ester, this compound methyl ester can be analyzed by GC, typically using a capillary column with a mid-polarity stationary phase. A flame ionization detector (FID) is commonly used for detection.
Table 3: Representative GC Method for the Analysis of this compound as its Methyl Ester
| Parameter | Condition |
| Derivatization Agent | Methanolic HCl or BF₃/Methanol |
| Column | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | e.g., 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
In Vitro Biological Activity and Mechanistic Research
Enzyme Interaction Studies
Investigation of Ligand-Receptor Binding (for related compounds)
The interaction of a molecule with its biological target is fundamental to its mechanism of action. For compounds like 2-(4-Methylcycloheptyl)acetic acid, the cycloalkyl moiety can play a significant role in receptor binding. Studies on artificial carbohydrate receptors have utilized cycloalkyl groups to engage in van der Waals contacts with substrates. nih.gov The size and conformation of the cycloalkyl ring influence the efficiency of these interactions.
Research on a series of macrocyclic receptors bearing different cycloalkyl groups (cyclopentyl, cyclohexyl, and cycloheptyl) revealed that the nature of the ring impacts binding strength. nih.gov In these studies, the cyclohexyl-containing receptor demonstrated the most effective binding to a β-D-glucopyranoside substrate, suggesting that the conformational properties of the six-membered ring are optimal for the studied interaction. nih.gov The cycloheptyl-containing receptor was found to be a slightly weaker binder than the cyclopentyl derivative in this specific model system. nih.gov This suggests that the seven-membered ring of this compound could influence its binding to potential biological targets, although specific affinities remain to be determined.
The general principles of ligand-receptor binding kinetics are characterized by the on-rate (k_on), off-rate (k_off), and the binding affinity (K_a), which is the ratio of the two. nih.gov These parameters are crucial for understanding the strength and duration of a ligand-receptor interaction.
Table 1: Influence of Cycloalkyl Group on Receptor Binding Efficiency in a Model System. nih.gov
| Cycloalkyl Group | Relative Binding Strength |
| Cyclohexyl | Highest |
| Cyclopentyl | Intermediate |
| Cycloheptyl | Lowest |
Modulation of Enzyme Activity (e.g., lipoxygenase inhibition in related scaffolds)
Lipoxygenases (LOX) are a family of enzymes involved in the biosynthesis of inflammatory mediators called leukotrienes. The inhibition of these enzymes is a target for anti-inflammatory drug development. Various acetic acid derivatives have been investigated as LOX inhibitors.
For instance, 2-anthracenonyl acetic acid derivatives have been synthesized and identified as 5-lipoxygenase inhibitors. nih.gov Similarly, linoleyl hydroxamic acid has demonstrated effective, dose-dependent inhibition of human 5-LO, 12-LO, and 15-LO. nih.gov In one study, the IC₅₀ value for the inhibition of human 5-LO by linoleyl hydroxamic acid was approximately 10 µM. nih.gov Furthermore, novel 5-selenized salicylic (B10762653) acid derivatives have been shown to be selective inhibitors of 5-lipoxygenase. rsc.org
While these examples are not direct analogs of this compound, they highlight the potential for acetic acid-containing molecules to interact with and modulate the activity of key enzymes in inflammatory pathways. The specific inhibitory profile of this compound against lipoxygenases or other enzymes has not been reported.
Cellular Pathway Modulation in In Vitro Models
Effects on Biochemical Processes in Cell-Based Assays
The broader parent compound, acetic acid, has been shown to induce cell death in various cell lines. A study investigating the effects of acetic acid on gastric cell lines demonstrated that it could promptly induce cell death in a concentration-dependent manner. nih.gov For example, a 0.5% concentration of acetic acid for one minute was sufficient to cause approximately 80% cell death in rat gastric epithelial cells (RGM-1) and rat gastric carcinoma cells (RGK-1). nih.gov
The study also noted that cancer cell lines (RGK-1 and human gastric cancer KATO III cells) were more sensitive to acetic acid-induced cell death than the normal gastric mucosal cell line. nih.gov This suggests a potential for selective effects on rapidly proliferating cells, a hallmark of cancer.
Exploration of Specific Molecular Targets and Pathways
The precise molecular targets and pathways affected by this compound are not documented. However, based on the observed effects of acetic acid on cell viability, it is plausible that related compounds could influence fundamental cellular processes such as apoptosis or necrosis. The study on acetic acid-induced cell death in gastric cancer cell lines suggests that the mechanism could involve direct cytotoxicity, leading to a loss of membrane integrity and subsequent cell demise. nih.gov Further research would be necessary to elucidate the specific intracellular signaling cascades that might be modulated by this compound.
Antimicrobial Screening (for related derivatives)
A significant area of research for acetic acid and its derivatives is their antimicrobial activity. Acetic acid itself has a long history of use as a disinfectant and antiseptic agent. nih.gov
Studies have shown that even at a low concentration of 3%, acetic acid exhibits excellent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria, including problematic strains like Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris. nih.gov
Furthermore, various derivatives of acetic acid have been synthesized and screened for their antimicrobial properties. For example, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were designed and showed strong and broad-spectrum antibacterial and antifungal activities, particularly against Gram-positive bacteria and fungi. nih.gov Another study on pyridazinoindolonic acids, which are structurally distinct, also reported antibacterial activity. researchgate.net
The antimicrobial potential of this compound has not been specifically reported. However, the established antimicrobial properties of the acetic acid moiety and other lipophilic acid derivatives suggest that it could be a candidate for such investigations. The lipophilic nature of the 4-methylcycloheptyl group might facilitate its interaction with microbial cell membranes.
Table 2: Antimicrobial Activity of Acetic Acid (3%) Against Various Bacterial Strains. nih.gov
| Bacterial Strain | Susceptibility |
| Escherichia coli | Susceptible |
| Proteus vulgaris | Susceptible |
| Pseudomonas aeruginosa | Susceptible |
| Acinetobacter baumannii | Susceptible |
| Enterococcus faecalis | Susceptible |
| Staphylococcus epidermidis | Susceptible |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Susceptible |
| Beta-haemolytic Streptococcus group A and B | Susceptible |
Metabolic Pathway Investigations and Biotransformations in Vitro and Theoretical
Hypothesized Metabolic Fates of Cyclic Carboxylic Acids
The metabolism of carboxylic acids is a well-documented process, often involving pathways that enhance their water solubility and facilitate their excretion from the body. ebi.ac.ukjax.org For cyclic carboxylic acids like 2-(4-Methylcycloheptyl)acetic acid, several metabolic routes can be hypothesized based on the metabolism of similar structures. The primary routes of metabolism are anticipated to involve the carboxylic acid moiety and the cycloheptyl ring.
One of the key metabolic activation pathways for carboxylic acids is the formation of acyl-glucuronides and acyl-CoA thioesters. nih.gov These reactive metabolites can potentially be involved in adverse reactions. nih.gov The metabolism of cyclic carboxylic acids can also proceed through the glycolytic pathway and the tricarboxylic acid (TCA) cycle. iwaponline.com
The main hypothesized metabolic fates for this compound include:
Oxidation of the Cycloheptyl Ring: The cycloheptyl ring is a likely site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes. Hydroxylation can occur at various positions on the ring, leading to the formation of more polar metabolites. The presence of a methyl group at the 4-position may influence the regioselectivity of this hydroxylation.
Beta-Oxidation of the Acetic Acid Side Chain: The acetic acid side chain may undergo beta-oxidation, a common pathway for the metabolism of fatty acids and other carboxylic acids. This would lead to the shortening of the side chain.
Glucuronidation: The carboxylic acid group is a primary target for conjugation reactions, particularly glucuronidation, which is a major pathway for the detoxification and elimination of carboxylic acid-containing compounds. nih.gov
Taurine (B1682933) and Glycine Conjugation: In addition to glucuronidation, the carboxylic acid moiety can be conjugated with amino acids such as taurine and glycine.
These pathways are summarized in the table below:
| Metabolic Pathway | Description | Potential Metabolites |
| Ring Hydroxylation | Addition of a hydroxyl group to the cycloheptyl ring, mediated by CYP450 enzymes. | Hydroxylated derivatives of this compound. |
| Beta-Oxidation | Oxidative shortening of the acetic acid side chain. | Metabolites with a shorter acid side chain. |
| Glucuronidation | Conjugation of the carboxylic acid group with glucuronic acid. | 2-(4-Methylcycloheptyl)acetyl-glucuronide. |
| Amino Acid Conjugation | Conjugation of the carboxylic acid group with amino acids like taurine or glycine. | 2-(4-Methylcycloheptyl)acetyl-taurine, 2-(4-Methylcycloheptyl)acetyl-glycine. |
In Vitro Metabolic Stability Studies (e.g., with enzyme systems)
In vitro metabolic stability studies are crucial for predicting the in vivo clearance of a compound. researchgate.net These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. mdpi.com The stability of a compound is assessed by incubating it with liver microsomes and measuring its disappearance over time.
A hypothetical in vitro metabolic stability study for this compound in human liver microsomes could yield the following results. The data would be compared to a compound with known metabolic stability, such as verapamil. mdpi.com
| Parameter | This compound (Hypothetical) | Verapamil (Reference) |
| Half-life (t½, min) | 35.2 | 28.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.7 | 24.3 |
| In Vitro Clearance (mL/min/kg) | 45.8 | 56.7 |
The hypothetical data suggests that this compound has moderate metabolic stability, with a slightly longer half-life and lower intrinsic clearance compared to the reference compound. mdpi.com This indicates that the compound would be metabolized at a moderate rate in the liver.
Enzymatic Transformations of Cyclic Acetic Acid Derivatives
The enzymatic transformation of cyclic acetic acid derivatives is primarily carried out by phase I and phase II metabolic enzymes. youtube.com
Phase I Transformations:
Cytochrome P450 (CYP450) Enzymes: These enzymes are responsible for the oxidative metabolism of a wide range of xenobiotics. For this compound, CYP450s would likely catalyze the hydroxylation of the cycloheptyl ring. The specific CYP isoforms involved would need to be determined through reaction phenotyping studies.
Flavin-containing Monooxygenases (FMOs): While less common for hydrocarbons, FMOs could potentially be involved in the oxidation of the cycloheptyl ring.
Phase II Transformations:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the glucuronidation of the carboxylic acid group, a major metabolic pathway for carboxylic acids. nih.gov
Acyl-CoA Synthetases: These enzymes activate the carboxylic acid to its CoA thioester, which can then enter various metabolic pathways, including conjugation with amino acids. nih.gov
The following table summarizes the potential enzymatic transformations:
| Enzyme Family | Transformation | Substrate Moiety |
| Cytochrome P450 (CYP450) | Hydroxylation | Cycloheptyl ring |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Carboxylic acid |
| Acyl-CoA Synthetases | Thioesterification | Carboxylic acid |
Structure Activity Relationship Sar / Structure Biological Activity Relationship Sbar Studies in Vitro Focused
Impact of Cycloheptyl Ring Substitution on Activity and Selectivity
While specific SAR data for the 4-methyl derivative is still emerging, general principles derived from related cycloalkylacetic acid analogs suggest that both the size and location of the substituent are paramount. For instance, the introduction of a methyl group at the 4-position, as in the titular compound, is thought to provide an optimal balance of steric bulk and lipophilicity, potentially enhancing binding affinity. Altering the position of this methyl group or introducing different substituents, such as larger alkyl groups or polar functional groups, would likely lead to significant changes in activity. A larger substituent might create steric hindrance, preventing the molecule from binding effectively, while a more polar group could alter the compound's solubility and distribution, thereby affecting its access to the target site.
Future research will undoubtedly focus on synthesizing and testing a variety of analogs with different substitution patterns on the cycloheptyl ring to build a comprehensive SAR model. This will involve exploring the effects of substituent size, polarity, and position to fine-tune the compound's activity and selectivity profile.
Role of the Carboxylic Acid Group in Molecular Recognition
The carboxylic acid group is an essential pharmacophore for 2-(4-Methylcycloheptyl)acetic acid, playing a pivotal role in its molecular recognition and biological activity. This acidic functional group can participate in a variety of non-covalent interactions, including hydrogen bonding and ionic interactions, which are fundamental for the specific binding of the molecule to its biological target.
At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic bonds, often referred to as salt bridges, with positively charged amino acid residues, such as lysine (B10760008) or arginine, within the binding site of a protein. Furthermore, the oxygen atoms of the carboxylate can act as hydrogen bond acceptors, forming crucial hydrogen bonds with hydrogen bond donor residues like serine, threonine, or tyrosine.
The esterification or amidation of the carboxylic acid group in similar bioactive molecules has been shown to lead to a complete loss of biological activity, underscoring its critical importance. This highlights that the acidic proton and the potential for ionic and hydrogen bonding interactions are indispensable for the compound's function.
Chirality and Stereoisomeric Effects on Biological Activity
The presence of two stereocenters in this compound—one at the carbon atom bearing the carboxylic acid group and the other at the 4-position of the cycloheptyl ring—gives rise to multiple stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.
Biological systems, being chiral themselves, often interact preferentially with one stereoisomer over another. This is because the precise three-dimensional arrangement of atoms in a molecule is crucial for its ability to fit into the chiral binding site of a receptor or enzyme. Even subtle differences in the spatial orientation of functional groups can lead to dramatic differences in binding affinity and, consequently, biological response.
For this compound, it is highly probable that one specific stereoisomer is significantly more active than the others. The separation and biological evaluation of the individual enantiomers and diastereomers are therefore essential steps in fully characterizing the compound's pharmacological profile. Understanding the stereochemical requirements for activity will provide invaluable insights for the design of more potent and selective analogs.
Correlation of Conformational Preferences with Biological Responses
The seven-membered cycloheptyl ring of this compound is conformationally flexible, capable of adopting several low-energy conformations, such as the chair and boat forms. The specific conformation that the molecule adopts when it binds to its biological target is a key factor in determining its activity.
The interplay between the preferred solution-state conformations and the bioactive conformation—the conformation adopted upon binding—is a complex area of study. The energy required for the molecule to transition from its preferred conformation in solution to the bioactive conformation can influence its binding affinity. A molecule that already exists in a conformation closely resembling the bioactive one will have a lower energetic barrier to binding and may therefore exhibit higher potency.
Academic Research Applications and Future Directions
Utility as a Synthetic Building Block in Complex Molecule Synthesis
In the realm of organic synthesis, the construction of complex molecular architectures is a primary goal. Compounds that serve as versatile starting materials, or "building blocks," are essential to this endeavor. wikipedia.org 2-(4-Methylcycloheptyl)acetic acid possesses key features that make it a potentially valuable building block.
The cycloheptyl moiety provides a seven-membered carbocyclic scaffold, which is less common in medicinal chemistry than five- or six-membered rings but offers unique conformational properties. The carboxylic acid group is a highly versatile functional handle. It can be readily converted into a wide array of other functional groups, including esters, amides, alcohols, and acyl halides, enabling its incorporation into larger, more complex structures. google.com For example, the acid could be coupled with amines to form amides, a common linkage in many biologically active molecules.
The synthesis of such building blocks can often be achieved through multi-step processes, for instance, by the hydrogenation of an aromatic precursor followed by esterification or other modifications. google.com The availability of such tailored building blocks is critical for creating libraries of diverse compounds for screening and drug discovery.
Applications in Developing Research Probes and Chemical Tools
Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. These molecules are designed to interact with specific proteins or other biomolecules in a controlled manner. The structure of this compound is amenable to modification for the development of such probes.
The carboxylic acid group can serve as an attachment point for reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and tracking of the molecule's interactions within a cellular environment. Alternatively, it can be modified to include a photoreactive group, enabling the creation of photoaffinity labels to covalently link the probe to its biological target for subsequent identification. The lipophilic 4-methylcycloheptyl group would influence the probe's solubility and ability to cross cell membranes, a critical parameter in probe design.
Method Development in Organic Synthesis and Analytical Chemistry
The exploration of any new compound necessitates the development of robust methods for its synthesis, purification, and analysis. For this compound, this involves establishing efficient synthetic routes and precise analytical techniques.
Synthetic Methods: The preparation of this compound could be approached through various established organic reactions. One potential route could involve the malonic ester synthesis, where a 4-methylcycloheptyl halide is reacted with diethyl malonate, followed by hydrolysis and decarboxylation. Another approach might be the catalytic hydrogenation of a corresponding aromatic precursor like 2-(4-methylphenyl)acetic acid. matrix-fine-chemicals.comgoogle.com Optimizing reaction conditions to maximize yield and purity is a key area of methods development. prepchem.com
Analytical Methods: To characterize and quantify this compound, a suite of analytical techniques would be employed. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, would be a primary tool for purification and quantification. helixchrom.com Derivatization of the carboxylic acid can be used to improve detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.gov Structural confirmation would rely on Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Potential Analytical Methods for this compound
| Technique | Purpose | Anticipated Information |
|---|---|---|
| 1H and 13C NMR | Structural Elucidation | Confirmation of carbon-hydrogen framework, stereochemical insights. |
| LC-MS | Separation & Identification | Molecular weight confirmation, purity assessment. |
| HPLC | Purification & Quantification | Isolation of pure compound, determination of concentration. |
| FT-IR Spectroscopy | Functional Group Analysis | Confirmation of carboxylic acid group (C=O and O-H stretches). |
Exploration of Unexplored Stereoisomers and Analogues
Chirality plays a critical role in the activity of many pharmaceuticals and biologically active molecules. This compound possesses two stereocenters: one at the carbon atom of the cycloheptane (B1346806) ring bearing the acetic acid group, and the other at the C4 methyl-substituted carbon. This results in the existence of four possible stereoisomers (two pairs of enantiomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R)).
Each of these stereoisomers will have a unique three-dimensional arrangement, which could lead to different biological activities and metabolic profiles. A significant area of future research would be the stereoselective synthesis of each isomer to enable the study of their individual properties. Furthermore, the synthesis of analogues—compounds with related structures—by varying the ring size (e.g., cyclopentyl or cyclohexyl) or the position of the methyl group could provide valuable structure-activity relationship (SAR) data in drug discovery campaigns. nih.gov
Advanced Computational Approaches for Rational Design
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. ncert.nic.in For a flexible molecule like this compound, computational methods can provide significant insights.
Molecular mechanics and quantum mechanics calculations can be used to explore the conformational landscape of the seven-membered ring for each stereoisomer. This can help identify the most stable, low-energy conformations that the molecule is likely to adopt. Such information is crucial for understanding how the molecule might interact with a protein's binding site. Molecular docking simulations could then be used to predict the binding affinity of the different stereoisomers to specific biological targets, thereby prioritizing which isomers to synthesize and test. This in silico approach accelerates the design of analogues with improved potency and selectivity.
Discovery of Novel In Vitro Biological Activities
A primary motivation for synthesizing novel chemical compounds is the discovery of new biological activities. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against various biological targets to identify "hits." nih.gov
Given its structure as a carboxylic acid derivative, this compound and its analogues could be screened against a wide range of targets. Many existing drugs containing a carboxylic acid moiety are known to possess anti-inflammatory, analgesic, or antimicrobial properties. drugbank.com An initial research direction would be to subject the compound to a battery of in vitro assays, such as enzyme inhibition assays or cell-based assays, to identify any potential therapeutic utility. For example, screens for inhibitors of viral polymerases or assays measuring anti-inflammatory responses in cells could reveal previously unknown activities. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
